Pydiflumetofen
Overview
Description
Pydiflumetofen is a synthetic chemical compound that belongs to the family of pyrazole derivatives. It is a low molecular weight compound with a molecular formula of C11H9N3O2. This compound is mainly used in scientific research applications, due to its unique properties and potential applications. In
Scientific Research Applications
Pharmacological Characteristics and Control Efficacy
Pydiflumetofen, a novel fungicide, has been shown to have strong inhibitory activity against Sclerotinia sclerotiorum, a significant pathogen affecting oilseed rape. This study highlights its excellent protective and curative effects and its potential in reducing fungicide dosage in the field, providing important references for its pharmacological mechanisms (Duan et al., 2019).
Metabolic Mechanism in Mammals
Research on the metabolic mechanism of this compound in rat liver microsomes revealed its enantioselective metabolism. This study is crucial for understanding this compound's metabolism in mammals and assessing its toxicological implications (Wang et al., 2022).
Chiral Analytical Method for Residue Determination
A sensitive method for determining this compound enantiomers in environmental and food samples was developed. This method is essential for monitoring this compound enantiomer residues and enhancing risk assessments of chiral pesticides (Wang et al., 2020).
Exploitive Potential for Higher Bioactivity
A study on this compound enantiomers revealed significant differences in bioactivity and degradation, suggesting that one enantiomer poses fewer residual risks in the environment. This research is foundational for evaluating this compound from an enantiomeric perspective (Wang et al., 2021).
Enantioselective Separation and Dissipation
Research into the enantioselective dissipation of this compound in grapes and soil helps understand its environmental behavior and informs its agricultural use (Wu et al., 2020).
Dietary Risk Assessment in Paddy Fields
A study assessing this compound residues in paddy fields over two years provided insights into its dissipation dynamics and dietary-intake risk, contributing to its safe application and minimizing environmental risks (Bian et al., 2021).
Resistance Risk Assessment
Research assessing resistance risk of Fusarium graminearum to this compound highlighted the moderate risk of resistance development, crucial for its sustainable use in agriculture (Sun et al., 2019).
Mechanism of Action
Target of Action
Pydiflumetofen, also known as WHG7I49FAK, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration in almost all living organisms . It is a part of the mitochondrial respiratory chain, specifically complex II .
Mode of Action
this compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it disrupts the energy production process within the cell . This disruption leads to tricarboxylic acid circulation disorders, which prevent energy metabolism and inhibit the growth of pathogenic bacteria .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid cycle, also known as the citric acid cycle . This cycle is a key component of the cellular respiration process, where it facilitates the oxidation of glucose and other metabolites to produce energy. By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to an energy deficit within the cell .
Result of Action
The primary result of this compound’s action is the effective inhibition of pathogenic fungal growth . By disrupting energy production within fungal cells, it prevents their growth and proliferation, leading to their eventual death . This makes this compound an effective treatment for various fungal diseases, including leaf spot, powdery mildew, grey mold, bakanae, scab, and sheath blight .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its hydrolysis rate decreases with increasing concentration, and an increasing temperature significantly enhances the hydrolysis rate . Furthermore, its degradation rate and half-life in soil can vary depending on the type of soil and whether the soil has been sterilized . Therefore, when using this compound in agricultural production activities, the characteristics of water bodies, soil, and environmental factors must be considered to minimize emissions and environmental impact .
properties
IUPAC Name |
3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAXBPOVUPPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894826 | |
Record name | Pydiflumetofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228284-64-7 | |
Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pydiflumetofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYDIFLUMETOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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